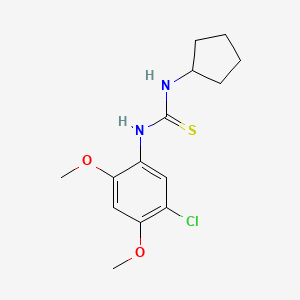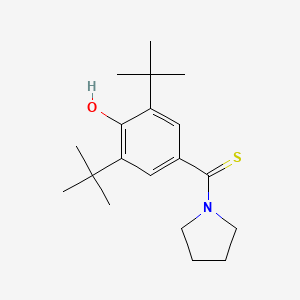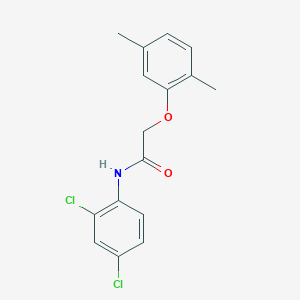
3-(4-ethylphenyl)-N-(4-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-ethylphenyl)-N-(4-methoxyphenyl)propanamide is a chemical compound that belongs to the class of amides. It is also known as N-(4-methoxyphenyl)-3-(p-ethylphenyl)propanamide or N-(4-methoxyphenyl)-3-(4-ethylphenyl)propanamide. This compound has been studied for its potential use in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 3-(4-ethylphenyl)-N-(4-methoxyphenyl)propanamide involves its inhibition of FAAH. FAAH is responsible for breaking down endocannabinoids in the body, which play a role in pain sensation, mood, appetite, and other physiological processes. By inhibiting FAAH, 3-(4-ethylphenyl)-N-(4-methoxyphenyl)propanamide can increase the levels of endocannabinoids in the body, which may have therapeutic potential for a variety of conditions.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-ethylphenyl)-N-(4-methoxyphenyl)propanamide can increase the levels of endocannabinoids in the body, which may have therapeutic potential for a variety of conditions. Endocannabinoids have been found to play a role in pain sensation, mood, appetite, and other physiological processes. By inhibiting FAAH, 3-(4-ethylphenyl)-N-(4-methoxyphenyl)propanamide may have potential therapeutic effects for conditions such as chronic pain, anxiety, and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-ethylphenyl)-N-(4-methoxyphenyl)propanamide in lab experiments is its potency as an FAAH inhibitor. This compound has been found to be a potent inhibitor of FAAH, which may make it useful for studying the endocannabinoid system and its potential therapeutic effects. However, one limitation of using this compound is its potential for off-target effects. Further research is needed to fully understand the potential effects of this compound on other physiological processes.
Direcciones Futuras
There are several future directions for research on 3-(4-ethylphenyl)-N-(4-methoxyphenyl)propanamide. One potential direction is to further study its potential therapeutic effects for conditions such as chronic pain, anxiety, and depression. Another potential direction is to investigate its potential for use in combination with other compounds to enhance its therapeutic effects. Additionally, further research is needed to fully understand the potential off-target effects of this compound and its potential for toxicity.
Métodos De Síntesis
The synthesis of 3-(4-ethylphenyl)-N-(4-methoxyphenyl)propanamide involves the reaction of 4-methoxybenzoyl chloride with 4-ethylphenylmagnesium bromide in the presence of a catalyst. The resulting intermediate is then reacted with N,N-dimethylpropylamine to form the final product.
Aplicaciones Científicas De Investigación
3-(4-ethylphenyl)-N-(4-methoxyphenyl)propanamide has been studied for its potential use in scientific research as a tool for studying the endocannabinoid system. This compound has been found to be a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, 3-(4-ethylphenyl)-N-(4-methoxyphenyl)propanamide can increase the levels of endocannabinoids in the body, which may have therapeutic potential for a variety of conditions.
Propiedades
IUPAC Name |
3-(4-ethylphenyl)-N-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-14-4-6-15(7-5-14)8-13-18(20)19-16-9-11-17(21-2)12-10-16/h4-7,9-12H,3,8,13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJRNRJVFIQQJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethylphenyl)-N-(4-methoxyphenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-chlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5729222.png)




![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(2-methylphenoxy)acetamide](/img/structure/B5729260.png)






![3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5729322.png)